2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole, also known as PBI-4050, is a small molecule drug that has been developed for the treatment of various fibrotic diseases. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
The exact mechanism of action of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the production of pro-fibrotic cytokines, such as TGF-β and PDGF, which are involved in the development of fibrosis. It also activates the AMPK pathway, which plays a role in regulating energy metabolism and has been shown to have anti-fibrotic effects. Additionally, 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to have an effect on the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce collagen deposition and fibrosis in various tissues, including the lungs, liver, kidneys, and heart. It also has anti-inflammatory and anti-oxidant properties, which could be beneficial in reducing tissue damage and inflammation. 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have a positive effect on bone metabolism by increasing bone formation and reducing bone resorption.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is that it has been extensively studied in preclinical models of fibrosis, which provides a strong scientific basis for its potential therapeutic use. However, one of the limitations of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic use. Additionally, the optimal dosage and duration of treatment have not been fully established, which could limit its clinical application.
Future Directions
There are several future directions for the research and development of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole. One area of research could focus on optimizing its therapeutic use by further elucidating its mechanism of action and identifying potential combination therapies. Another area of research could focus on its potential use in other diseases, such as osteoporosis and cancer. Additionally, clinical trials are ongoing to evaluate the safety and efficacy of 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole in humans, which could provide valuable insights into its clinical application.
Synthesis Methods
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the formation of several intermediates before the final product is obtained. The process has been optimized to achieve high purity and yield of the final product.
Scientific Research Applications
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has been extensively studied in preclinical models of various fibrotic diseases, including pulmonary fibrosis, liver fibrosis, renal fibrosis, and cardiac fibrosis. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-oxidant properties, which make it a promising drug candidate for the treatment of these diseases. 2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole has also been shown to have a positive effect on bone metabolism, which could be beneficial in the treatment of osteoporosis.
properties
CAS RN |
117922-47-1 |
---|---|
Product Name |
2-Carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole |
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
4-ethoxycarbonyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C15H12N2O5/c1-2-22-15(21)8-7-9(14(19)20)13(18)17-11-6-4-3-5-10(11)16-12(8)17/h3-7,16H,2H2,1H3,(H,19,20) |
InChI Key |
NRTCMFMOUDUEPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2NC3=CC=CC=C3N2C(=O)C(=C1)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=C2NC3=CC=CC=C3N2C(=O)C(=C1)C(=O)O |
Other CAS RN |
117922-47-1 |
synonyms |
2-carboxy-4-ethoxycarbonyl-1-oxo-1H,5H-pyrido(1,2-a)benzimidazole CEOPB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.